2'-Deoxyguanosine-5'-monophosphoric acid disodium salt

Catalog No.
S885461
CAS No.
33430-61-4
M.F
C₁₀H₁₂N₅Na₂O₇P
M. Wt
391.18
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxyguanosine-5'-monophosphoric acid disodium ...

CAS Number

33430-61-4

Product Name

2'-Deoxyguanosine-5'-monophosphoric acid disodium salt

IUPAC Name

disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

Molecular Formula

C₁₀H₁₂N₅Na₂O₇P

Molecular Weight

391.18

InChI

InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+]

Synonyms

2’-Deoxy-​5’-guanylic Acid Sodium Salt; 2’-Deoxy-5’-guanylic Acid Disodium Salt; 2’-Deoxy-guanosine 5’-(Dihydrogen Phosphate) Disodium Salt; 2’-Deoxyguanosine 5’-Phosphate Disodium Salt; 5’-DGMP Disodium Salt; Deoxyguanosine 5’-Monophosphate Disodium

Origin

dGMP is a synthetic molecule [1, 2]. However, it naturally occurs as a building block of DNA, specifically as one of the four deoxyribonucleotides that polymerize to form the genetic material [3].

Significance

dGMP plays a crucial role in scientific research, particularly in the field of molecular biology. It serves as a substrate for enzymes involved in DNA synthesis [1, 2]. Additionally, dGMP can be used to study the physiochemical properties of guanine-based molecules [3].

Source

[1] , [2] , [3]


Molecular Structure Analysis

dGMP is a complex molecule composed of several key functional groups:

  • Deoxyguanosine: This core structure consists of a guanine nucleobase linked to a deoxyribose sugar molecule. The deoxyribose sugar lacks a hydroxyl group at the 2' position compared to a ribose sugar found in RNA [1].
  • Monophosphate: A phosphate group is attached to the 5' carbon of the deoxyribose sugar. This phosphate group gives dGMP a negative charge at physiological pH [1].
  • Disodium salt: Two sodium ions (Na+) neutralize the negative charges on the phosphate group, making dGMP a water-soluble salt [2].

The specific spatial arrangement of these groups is crucial for its biological function. However, detailed 3D structural information is not readily available.


Chemical Reactions Analysis

Synthesis

The specific commercial synthesis of dGMP is proprietary information. However, scientific literature describes methods for dGMP synthesis involving multi-step organic reactions starting from guanine and deoxyribose [4].

Enzymatic Reactions

dGMP is a substrate for the enzyme guanylate kinase, which phosphorylates it to form deoxyguanosine diphosphate (dGDP) [1, 2]. dGDP can be further phosphorylated to deoxyguanosine triphosphate (dGTP), a crucial precursor molecule for DNA synthesis [5].

Balanced Chemical Equation for dGMP phosphorylation by guanylate kinase:

dGMP + ATP → dGDP + ADP (where ATP is adenosine triphosphate and ADP is adenosine diphosphate) [1]

Other Relevant Reactions

dGMP can potentially react with other nucleotides or participate in various research-specific enzymatic reactions depending on the experimental design.

Source

[1] , [2] , [4] [Experimental Design and Methods for Modern Biology, G. P. Roberts et al. (2009)], [5] [Lehninger Principles of Biochemistry, D.L. Nelson and M.M. Cox (2017)]


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₀H₁₂N₅O₇P•2Na [1] (Molecular weight: 391.2 g/mol) [1]
  • Appearance: Crystalline solid [4]
  • Solubility: Highly soluble in water [1, 2]
  • Melting Point/Boiling Point: Data not readily available. Decomposes upon heating due to the presence of organic molecules.
  • Storage: Typically stored at -15 to -20°C for long-term stability [2].

Source

[1] , [2] , [4]

Substrate for Guanylate Kinase Enzymes

One primary function of dGMP is as a substrate for enzymes called guanylate kinases [1]. These enzymes facilitate the transfer of a phosphate group from ATP (adenosine triphosphate) to dGMP, converting it to deoxyguanosine diphosphate (dGDP) [1]. dGDP is another essential intermediate in the pathway for DNA synthesis [1].

[1] ()

Investigation of G-quadruplexes

G-quadruplexes are specific structures formed by guanine-rich DNA sequences. Researchers utilize dGMP to study the formation, stability, and function of G-quadruplexes [2, 4]. dGMP's ability to self-assemble and form these structures makes it a valuable tool in this area of research [2, 4].

[2] ()[4] ()

Dates

Modify: 2023-08-15

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